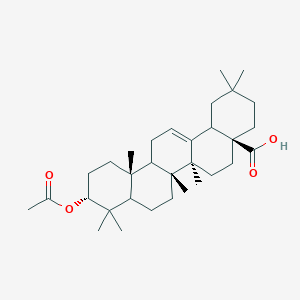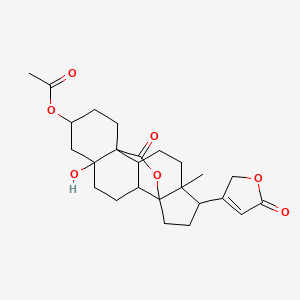
Strophanthidinic acid lactone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strophanthidinic acid lactone acetate is a derivative of strophanthidin, a cardenolide glycoside found in the seeds of certain Strophanthus species. These compounds are known for their potent cardioactive properties and have been used historically as arrow poisons and in traditional medicine for treating heart conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strophanthidinic acid lactone acetate can be synthesized through a series of chemical reactions involving strophanthidin. The process typically involves the acetylation of strophanthidinic acid to form the acetate derivative. This reaction is carried out under controlled conditions using acetic anhydride and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound involves the extraction of strophanthidin from Strophanthus seeds, followed by chemical modification to produce the desired acetate derivative. The extraction process includes solvent extraction, purification, and crystallization steps to isolate strophanthidin before it undergoes acetylation .
Chemical Reactions Analysis
Types of Reactions
Strophanthidinic acid lactone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its activity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce different oxidized derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Strophanthidinic acid lactone acetate has several scientific research applications:
Chemistry: It is used as a model compound for studying cardenolide glycosides and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating heart conditions.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
Strophanthidinic acid lactone acetate exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to an increase in intracellular calcium levels, enhancing cardiac contractility. The compound’s molecular targets include the sodium-potassium ATPase enzyme and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Strophanthidin: The parent compound from which strophanthidinic acid lactone acetate is derived.
Ouabain: Another cardenolide glycoside with similar cardioactive properties.
Digoxin: A well-known cardiac glycoside used in clinical practice.
Uniqueness
Strophanthidinic acid lactone acetate is unique due to its specific chemical structure, which includes an acetate group. This modification can alter its pharmacokinetic and pharmacodynamic properties, potentially offering advantages over other similar compounds in terms of efficacy and safety .
Properties
Molecular Formula |
C25H32O7 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[15-hydroxy-8-methyl-2-oxo-7-(5-oxo-2H-furan-3-yl)-3-oxapentacyclo[9.8.0.01,15.04,8.04,12]nonadecan-17-yl] acetate |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-16-3-9-24-18-4-7-22(2)17(15-11-20(27)30-13-15)6-10-25(22,32-21(24)28)19(18)5-8-23(24,29)12-16/h11,16-19,29H,3-10,12-13H2,1-2H3 |
InChI Key |
RPIVIODUUUOQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC23C4CCC5(C(CCC5(C4CCC2(C1)O)OC3=O)C6=CC(=O)OC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


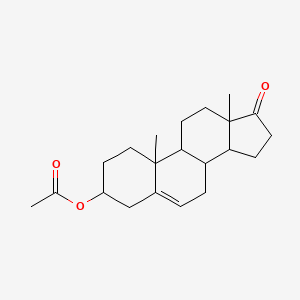
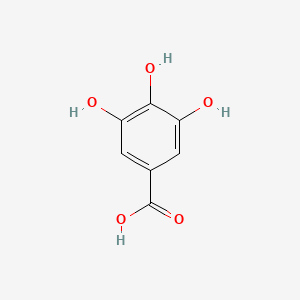
![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)


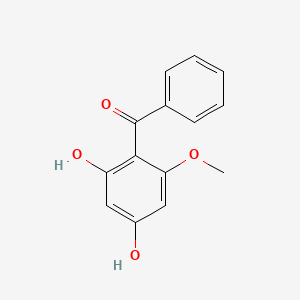
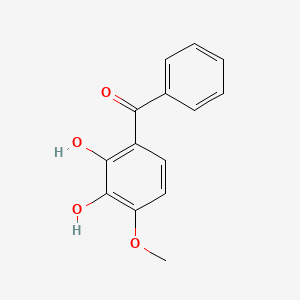



![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)
![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)

